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Compound of Interest

Compound Name: (R)-GNE-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical
properties of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme
in cancer metabolism. This document is intended for researchers, scientists, and professionals
in the field of drug development.

Introduction

(R)-GNE-140 is a novel, highly potent, and cell-active inhibitor of lactate dehydrogenase A
(LDHA) and LDHB. The reliance of many cancer cells on glycolysis for energy production, even
in the presence of oxygen (the Warburg effect), makes LDH a compelling target for anticancer
therapy.[1] By inhibiting LDH, (R)-GNE-140 disrupts the conversion of pyruvate to lactate, a
crucial step in anaerobic glycolysis, thereby impeding the metabolic processes that fuel rapid
tumor growth.[2]

Chemical Properties

(R)-GNE-140, with the chemical name (R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-
morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, possesses a molecular
weight of 499.04 g/mol and a formula of C25H23CIN203S2.[3]

Mechanism of Action
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(R)-GNE-140 is an active site-targeting inhibitor of lactate dehydrogenase. It potently inhibits
LDHA, LDHB, and LDHC with IC50 values of 3 nM, 5 nM, and 5 nM, respectively. The (R)-
enantiomer is reported to be 18 times more potent than its (S)-isomer. The inhibitor binds to the
active site of LDH, preventing the binding of its natural substrate, pyruvate. This leads to a
reduction in cellular lactate levels and an upregulation of pyruvate.

In Vitro and In Vivo Activity

(R)-GNE-140 has demonstrated significant activity in various cancer cell lines. It inhibits
proliferation in 37 of 347 cancer cell lines tested with a potency cutoff of 5 uM. Notably, it shows
inhibitory effects on chondrosarcoma cell lines harboring IDH1 mutations with an IC50 of 0.8
MM. In MIA PaCa-2 human pancreatic cancer cells, (R)-GNE-140 exhibits submicromolar
potency in inhibiting proliferation.

In vivo studies in mice have shown that (R)-GNE-140 has high bioavailability when
administered orally at a dose of 5 mg/kg. Higher oral doses, ranging from 50 to 200 mg/kg,
result in greater in vivo exposure.

Resistance Mechanisms

Studies have shown that cancer cells can develop resistance to (R)-GNE-140. This acquired
resistance is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads
to an increase in oxidative phosphorylation (OXPHOS).[3] Pancreatic cell lines that primarily
utilize OXPHOS are inherently resistant to (R)-GNE-140. However, this resistance can be
overcome by co-administration with an OXPHOS inhibitor, such as phenformin.[3]

Synthesis of (R)-GNE-140

The synthesis of (R)-GNE-140 involves a multi-step process as detailed in the work by Purkey
et al. (2016). The following is a summary of the likely synthetic route based on the available
information. A detailed, step-by-step protocol would be found in the supporting information of
the primary literature.

A series of trisubstituted hydroxylactams, including (R)-GNE-140 (referred to as compound 29
in the publication), were synthesized to explore their potential as LDH inhibitors.[4] The
synthesis likely involves the construction of a dihydropyridinone core, followed by the
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introduction of the thiophene, morpholinophenyl, and chlorophenylthio moieties. The final step
would involve the resolution of the racemic mixture to isolate the more active (R)-enantiomer.

Experimental Protocols
In Vitro Lactate Production Assay

To assess the cellular activity of (R)-GNE-140, a lactate production assay in a cancer cell line
such as MIA PaCa-2 is performed.

e Cell Culture: MIA PaCa-2 cells are cultured in a suitable medium (e.g., RPMI with 5% FBS,
penicillin, and streptomycin) in 384-well plates at an optimal seeding density to reach 75-
80% confluency at the end of the assay.

o Compound Treatment: The following day, cells are treated with a 6-point dose titration of (R)-
GNE-140.

e |ncubation: Cells are incubated for 72 hours.

 Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescence Cell
Viability assay.

o Data Analysis: Absolute IC50 values are calculated using a four-parameter logistic curve
fitting model.

In Vivo Formulation

For in vivo studies, (R)-GNE-140 can be formulated for oral administration. A typical formulation
involves:

10% DMSO

40% PEG300

5% Tween-80

45% Saline
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The components should be added sequentially, and sonication may be required to achieve a
clear solution. For optimal results, the formulation should be prepared fresh before use.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway affected by (R)-GNE-140 and the
logical workflow for its evaluation.

Caption: Mechanism of action of (R)-GNE-140 in cancer cells.
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Caption: Acquired resistance mechanism to (R)-GNE-140 and a strategy to overcome it.
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Caption: General experimental workflow for the evaluation of (R)-GNE-140.

Quantitative Data Summary
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Parameter Value Reference
IC50 (LDHA) 3nM

IC50 (LDHB) 5nM

IC50 (LDHC) 5nM

Potency vs. (S)-isomer 18-fold more potent

IC50 (Chondrosarcoma with

) 0.8 uM
IDH1 mutation)

In Vivo Oral Bioavailability (5 )
o High
mg/kg in mice)

Conclusion

(R)-GNE-140 is a promising preclinical candidate for the treatment of cancers that are highly
dependent on glycolysis. Its potent and selective inhibition of LDH, coupled with its
demonstrated in vitro and in vivo activity, warrants further investigation. Understanding the
mechanisms of resistance and developing strategies to overcome them will be crucial for its
potential clinical translation. This technical guide provides a foundational understanding of the
synthesis and chemical properties of (R)-GNE-140 to aid researchers in their drug discovery
and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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